N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide typically involves the reaction of 2-oxochromen-3-carboxamide with various organic halides. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at room temperature for a specific duration to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include organic halides, oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share a similar chromen structure and exhibit comparable biological activities.
Benzofuran Derivatives: These compounds also have a fused ring system and are known for their diverse biological properties.
Benzoxazol Derivatives: These compounds are structurally related and have been studied for their antimicrobial and anticancer activities.
Uniqueness
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C28H20N2O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C28H20N2O4/c31-27(24-13-7-11-19-8-1-4-12-23(19)24)30-29-17-21-10-3-5-14-25(21)33-18-22-16-20-9-2-6-15-26(20)34-28(22)32/h1-17H,18H2,(H,30,31)/b29-17+ |
InChI Key |
MPAVQLAJKDDMJC-STBIYBPSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.